Product packaging for 2-[(1-Phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid(Cat. No.:CAS No. 14030-00-3)

2-[(1-Phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid

Cat. No.: B080056
CAS No.: 14030-00-3
M. Wt: 320.34 g/mol
InChI Key: XMVYSQUPGXSTJR-UHFFFAOYSA-N
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Description

Defining Z-PRO-ALA-OH within the Context of Protected Dipeptide Derivatives

Z-PRO-ALA-OH is classified as a protected dipeptide derivative. This classification can be broken down as follows:

Dipeptide: It is composed of two amino acid residues, L-proline and L-alanine, linked together by a peptide bond.

Protected: One of the reactive functional groups in the dipeptide is chemically modified to prevent it from reacting during a subsequent chemical step. In the case of Z-PRO-ALA-OH, the amino group (N-terminus) of the proline residue is "protected."

Derivative: It is a molecule derived from the natural dipeptide Pro-Ala through chemical modification.

The protecting group used is the N-benzyloxycarbonyl group, denoted by the symbol "Z". Therefore, Z-PRO-ALA-OH is a dipeptide where the proline's nitrogen atom is part of a carbamate (B1207046) linkage with a benzyl (B1604629) group. This strategic protection makes the compound an essential building block in the methodical synthesis of larger peptides, as it allows for the specific formation of a peptide bond at the C-terminus of the alanine (B10760859) residue without unwanted side reactions at the N-terminus of the proline. chemimpex.combachem.com

Below is a table detailing the key properties of Z-PRO-ALA-OH.

PropertyValue
Synonym Z-L-prolyl-L-alanine
Molecular Formula C₁₆H₂₀N₂O₅
Molecular Weight 320.35 g/mol
CAS Number 14030-00-3

Data sourced from multiple chemical suppliers and databases. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O5 B080056 2-[(1-Phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid CAS No. 14030-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-11(15(20)21)17-14(19)13-8-5-9-18(13)16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVYSQUPGXSTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14030-00-3
Record name NSC334027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Advanced Chemical Transformations of Z Pro Ala Oh

Established Chemical Synthesis Pathways for Z-PRO-ALA-OH

The synthesis of Z-PRO-ALA-OH (N-Benzyloxycarbonyl-L-prolyl-L-alanine) is primarily achieved through well-established peptide chemistry techniques, particularly in solution. Its structure lends itself to strategic incorporation into larger peptide chains via various methods.

Optimization of Solution-Phase Peptide Synthesis Protocols

Solution-Phase Peptide Synthesis (LPPS) remains a cornerstone for the production of short peptides and peptide fragments like Z-PRO-ALA-OH. bachem.com This approach involves the stepwise coupling of protected amino acids in a suitable solvent system. The synthesis of Z-PRO-ALA-OH typically starts with the coupling of N-terminally protected Z-L-proline (Z-Pro-OH) with an L-alanine derivative whose carboxyl group is protected, commonly as a methyl or ethyl ester (e.g., H-Ala-OMe).

The key step, the formation of the proline-alanine peptide bond, requires the activation of the Z-Pro-OH carboxyl group to facilitate nucleophilic attack by the amino group of the alanine (B10760859) ester. Various coupling reagents have been optimized for this purpose to maximize yield and minimize side reactions like racemization. rsc.org Following the coupling, the ester group of the resulting dipeptide (Z-Pro-Ala-OMe) is selectively cleaved, typically through saponification with a mild base, to yield the final Z-PRO-ALA-OH product. Recent advancements focus on green chemistry principles, utilizing safer solvents like ethyl acetate (B1210297) and efficient coupling reagents such as propylphosphonic anhydride (B1165640) (T3P®) to streamline the process. rsc.org

Table 1: Comparison of Coupling Reagents for Z-Protected Dipeptide Synthesis in Solution
Coupling Reagent/SystemBaseSolventTemperatureTypical Reaction TimeKey Findings & Notes
DCC/HOBtNMMTHF/DCM0°C to RT12-24hClassic method; HOBt is added to suppress racemization and inhibit the formation of N-acylurea byproduct.
T3P®DIPEAEthyl AcetateRoom Temp< 1hGreen and efficient coupling reagent; provides high yields and conversions in short reaction times. rsc.org
TiCl₄PyridinePyridineRoom Temp (Microwave)30-35 minRapid synthesis under microwave irradiation with good yields (65-81%); compatible with Z-protection. mdpi.com
CDMT/NMMNMMTHF0°C to RT2-4h2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is an effective activating agent, often used with N-methylmorpholine (NMM). luxembourg-bio.com

Integration within Solid-Phase Peptide Synthesis (SPPS) Strategies

While the benzyloxycarbonyl (Z) group is a stalwart of solution-phase synthesis, it sees limited use as a temporary Nα-protecting group in modern stepwise Solid-Phase Peptide Synthesis (SPPS). peptide.com This is because the standard cleavage condition for the Z-group (catalytic hydrogenolysis) is not readily compatible with solid-phase techniques, and the alternative (strong acids like HBr/AcOH) can cleave common linkages to the resin support. bachem.com The Fmoc/tBu strategy, which relies on orthogonal base and acid-labile groups, is generally preferred for SPPS. mdpi.com

However, Z-PRO-ALA-OH can be integrated into SPPS in several ways:

Synthesis on-resin: The unprotected dipeptide (H-Pro-Ala-OH) could theoretically be assembled on the resin, followed by the protection of the N-terminal proline with a Z-group. This is uncommon due to potential side reactions and inefficiencies.

Fragment attachment: A more practical approach involves using the pre-synthesized Z-PRO-ALA-OH dipeptide as a building block. This fragment can be coupled to the N-terminus of a peptide chain that has been assembled on a solid support, a method that falls under fragment condensation.

Fragment Condensation Approaches for Z-PRO-ALA-OH Incorporation

Fragment condensation is a powerful strategy for synthesizing large peptides, where smaller, protected peptide fragments are synthesized independently (often in solution) and then joined together. ub.edu Z-PRO-ALA-OH is an ideal candidate for use as a fragment in such a convergent synthesis strategy. bachem.com

In this approach, the carboxyl group of Z-PRO-ALA-OH is activated using standard coupling reagents. This activated fragment is then reacted with another peptide fragment (either in solution or attached to a solid support) that possesses a free N-terminal amino group. This method is particularly advantageous as it allows for the purification of intermediate fragments, leading to a final product with higher purity. The use of pre-formed fragments like Z-PRO-ALA-OH can also help to overcome issues of aggregation and difficult coupling sequences encountered during stepwise SPPS. sigmaaldrich.com

Role and Utility of Protecting Groups in Z-PRO-ALA-OH Derivatization

The success of any peptide synthesis hinges on a meticulously planned protecting group strategy. In Z-PRO-ALA-OH, the Z-group is fundamental, but its interaction with other protecting groups defines its utility in more complex syntheses.

Mechanistic Role of the Benzyloxycarbonyl (Z) Group in N-Terminal Protection

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was the first "modern" protecting group and marked the beginning of rational peptide synthesis. researchgate.net Its function is to temporarily mask the nucleophilicity of the N-terminal amine of proline, preventing it from forming unwanted side-products or polymerizing during the activation and coupling of its carboxyl group. thieme-connect.de

The Z-group is typically installed using benzyl (B1604629) chloroformate (Z-Cl) under basic (Schotten-Baumann) conditions. total-synthesis.com It forms a stable carbamate (B1207046) linkage that is resistant to the conditions of peptide bond formation.

The primary method for its removal is catalytic hydrogenolysis. bachem.com In this process, the peptide is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). The reaction proceeds via the reductive cleavage of the benzylic C-O bond to form an unstable carbamic acid, which spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene. taylorfrancis.com This deprotection occurs under neutral, mild conditions, preserving most other functional groups.

Compatibility and Selective Deprotection Strategies with Orthogonal Protecting Groups

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups in a single molecule that can be removed by different, specific chemical mechanisms, leaving the other groups intact. organic-chemistry.org The Z-group is a key component in many orthogonal protection schemes due to its unique cleavage conditions. researchgate.net

It is stable to the mildly acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave t-butyl-based protecting groups like Boc (tert-butyloxycarbonyl) and tBu (tert-butyl ester/ether). organic-chemistry.org It is also stable to the basic conditions (e.g., piperidine) used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group. masterorganicchemistry.com This allows for selective deprotection schemes. For instance, in a peptide containing both a Z-protected amine and a Boc-protected amine, the Boc group can be removed with TFA without affecting the Z-group. masterorganicchemistry.com Conversely, catalytic hydrogenolysis will remove the Z-group while leaving Boc, Fmoc, and tBu groups unaffected. nih.gov This chemical compatibility is crucial for the synthesis of complex or derivatized peptides where specific sites need to be unmasked for modification.

Table 2: Orthogonal Compatibility of Z-Group with Common Protecting Groups
Protecting GroupTypical Cleavage ReagentStability of Z-Group to Cleavage ReagentSelective Removal of Z-GroupOrthogonality
Z (Benzyloxycarbonyl) H₂/Pd-C-H₂/Pd-C-
Boc (tert-Butyloxycarbonyl) TFA (Trifluoroacetic acid)StableH₂/Pd-CYes
Fmoc (Fluorenylmethoxycarbonyl) 20% Piperidine in DMFStableH₂/Pd-CYes
tBu (tert-Butyl ester/ether) TFA (Trifluoroacetic acid)StableH₂/Pd-CYes
Bzl (Benzyl ester/ether) H₂/Pd-C or Strong Acid (HBr)Cleaved by H₂/Pd-CNot selectively removable by H₂/Pd-CNo (with hydrogenolysis)

Synthetic Routes to Z-PRO-ALA-OH Analogues and Mechanistic Probes

The conversion of the C-terminal carboxylic acid of Z-Pro-Ala-OH into an activated ester is a fundamental step for its use in solution-phase peptide synthesis, enabling the formation of an amide bond with the N-terminus of another amino acid or peptide. A widely employed strategy for this activation is the formation of an N-hydroxysuccinimide (NHS) ester.

This transformation is typically achieved by reacting Z-Pro-Ala-OH with N-hydroxysuccinimide in the presence of a coupling agent, most commonly a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC). google.comgoogle.com The reaction mechanism proceeds through the initial activation of the carboxyl group of the dipeptide by DCC, which forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by N-hydroxysuccinimide. The subsequent reaction yields the Z-Pro-Ala-ONSu active ester and dicyclohexylurea (DCU), a byproduct that is typically insoluble in common reaction solvents and can be removed by filtration.

The resulting Z-Pro-Ala-ONSu is a relatively stable, yet sufficiently reactive compound, ideal for subsequent coupling reactions. oup.com It can be isolated, purified, and stored before being used to acylate a desired amino-component, leading to the formation of a new peptide bond with high efficiency and minimal racemization. tandfonline.com This method is a cornerstone of classical peptide synthesis, allowing for the controlled, stepwise elongation of peptide chains.

Peptide chloromethyl ketones (CMKs) are a class of irreversible inhibitors that serve as powerful tools for studying the function and structure of proteases, particularly serine and cysteine proteases. google.comsigmaaldrich.com The synthesis of Z-Pro-Ala-chloromethyl ketone (Z-Pro-Ala-CH2Cl), an analogue of Z-Pro-Ala-OH, transforms the dipeptide into a specific mechanistic probe.

The traditional and most common synthesis route involves a multi-step conversion of the C-terminal carboxylic acid. google.comcore.ac.uk

Mixed Anhydride Formation : The carboxyl group of Z-Pro-Ala-OH is first activated. The mixed anhydride method is frequently used, involving the reaction of the dipeptide with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) at low temperatures (e.g., -15°C). thieme-connect.detandfonline.com

Diazomethyl Ketone Formation : The resulting mixed anhydride is then reacted with diazomethane (B1218177) (CH2N2). The diazomethane acts as a nucleophile, attacking the activated carboxyl carbon and leading to the formation of a diazomethyl ketone intermediate (Z-Pro-Ala-CHN2) after the displacement of the carbonic anhydride leaving group. core.ac.uk

Chloromethyl Ketone Synthesis : The final step is the treatment of the purified diazomethyl ketone with anhydrous hydrogen chloride (HCl). google.com The HCl protonates the diazo group, which is then displaced by the chloride ion in an SN2 reaction, yielding the final product, Z-Pro-Ala-CH2Cl, and liberating nitrogen gas. core.ac.uk

The resulting chloromethyl ketone derivative is an affinity label capable of forming a covalent bond with a nucleophilic residue, such as the histidine in the active site of many serine proteases, leading to irreversible inactivation of the enzyme. sigmaaldrich.comcore.ac.uk

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling. plos.orgnih.gov The development of specific inhibitors for these enzymes is of significant interest. One effective strategy is to design peptide analogues that incorporate a zinc-binding group (ZBG). A C-terminal thiol group is a potent ZBG, capable of coordinating with the catalytic zinc ion in the active site of MMPs. plos.org

To create a thiol-peptide analogue of Z-Pro-Ala-OH, the C-terminal carboxyl group is modified by coupling it with cysteamine (B1669678) (2-mercaptoethylamine). The synthesis involves forming an amide bond between Z-Pro-Ala-OH and a protected form of cysteamine, followed by deprotection to reveal the functional thiol group.

A common synthetic approach involves activating the carboxyl group of Z-Pro-Ala-OH using the mixed anhydride method, as described previously. thieme-connect.de The activated dipeptide is then reacted with a protected cysteamine derivative (e.g., with the thiol group temporarily masked) to form the dipeptidyl cysteamide. In a related synthesis, coupling agents like EDC and HOBt have been used to successfully link cysteamine to carboxyl groups on biomolecules. nih.govberkeley.edu After the coupling reaction, a final deprotection step removes the protecting group from the sulfur atom, yielding the Z-Pro-Ala-cysteamide analogue. This molecule is designed to mimic the natural substrate of the enzyme while positioning the terminal thiol group for potent chelation of the active-site zinc ion, resulting in strong and competitive inhibition of the metalloproteinase. plos.org

Enzymatic Interactions and Inhibition Kinetics of Z Pro Ala Oh and Its Analogues

Investigations into Prolyl Oligopeptidase (POP) Inhibition

Prolyl Oligopeptidase (POP) is a serine endopeptidase that cleaves peptide bonds on the carboxyl side of proline residues in small peptides. researchgate.net Its involvement in the metabolism of neuropeptides and peptide hormones has made it a target for inhibitors with potential neuroprotective and cognitive-enhancing properties. researchgate.net

Detailed Kinetic Characterization of POP Inhibition (e.g., Determination of IC₅₀ and Kᵢ values)

A significant body of research has focused on characterizing the inhibitory potency of Z-PRO-ALA-OH analogues against POP. The first synthetic inhibitor reported for POP was Z-Pro-prolinal, a transition-state analog. cardiff.ac.uk This compound, and its derivatives, have demonstrated potent inhibition of POP. For instance, Z-Pro-prolinal (also known as N-benzyloxycarbonyl-L-prolyl-L-prolinal) exhibits an IC₅₀ value of 0.4 nM for porcine PREP and a Kᵢ value of 14 nM. medchemexpress.comnih.gov

The inhibitory activity is sensitive to modifications at the P1 site of the inhibitor. The addition of functional groups like aldehyde (CHO), nitrile (CN), or hydroxymethylketone (COCH₂OH) to the P1 site of a parent inhibitor, isophthalic acid bis-(L-prolylpyrrolidine) amide, increased the inhibitory potency by two orders of magnitude, with Kᵢ values ranging from 0.1 to 11.8 nM. researchgate.net The inhibitor with a CHO group showed the lowest association rate constant (kₒₙ = (2.43+/-0.12) x 10⁵ M⁻¹s⁻¹), while the one with a CN group had the fastest binding (kₒₙ = (12.0+/-0.08)x10⁵ M⁻¹s⁻¹). researchgate.net

Another potent inhibitor, N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine, was found to have a Kᵢ value of 0.8 nM. nih.gov The substitution of the aldehyde group in Z-Pro-prolinal with an alcohol moiety (Z-Pro-prolinol) resulted in a shift to a rapid competitive inhibition mechanism. uni-halle.de Furthermore, introducing sulfur atoms into the pyrrolidine (B122466) rings of Z-Pro-prolinal, creating Z-thioprolyl-thiaprolinal, enhanced the Kᵢ by two orders of magnitude. uni-halle.de

Table 1: Inhibitory Potency of Z-PRO-ALA-OH Analogues against Prolyl Oligopeptidase (POP)

Compound IC₅₀ (nM) Kᵢ (nM) Enzyme Source
Z-Pro-prolinal 0.4 medchemexpress.com 14 nih.gov Porcine PREP medchemexpress.com
Isophthalic acid bis-(L-prolylpyrrolidine) amide with CHO group at P1 - 0.1-11.8 researchgate.net -
Isophthalic acid bis-(L-prolylpyrrolidine) amide with CN group at P1 - 0.1-11.8 researchgate.net -
Isophthalic acid bis-(L-prolylpyrrolidine) amide with COCH₂OH group at P1 - 0.1-11.8 researchgate.net -
N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine - 0.8 nih.gov Human platelet and rat brain POP nih.gov

Elucidation of Inhibitory Mechanisms: Covalent Hemiacetal Adduct Formation

The inhibitory mechanism of aldehyde-containing inhibitors like Z-Pro-prolinal involves the formation of a covalent hemiacetal adduct with the active site serine residue (Ser554) of POP. uni-halle.deresearchgate.net This adduct mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to a slow-binding inhibition. uni-halle.deresearchgate.net The formation of this stable complex is characterized by a rapid initial binding followed by a slow conformational change. researchgate.netuni-halle.de The rate of association (kₒₙ) for Z-Pro-prolinal is 1.6 x 10⁵ M⁻¹s⁻¹, and the dissociation (kₒff) is extremely slow at 4 x 10⁻⁵ s⁻¹. uni-halle.de This slow-tight binding behavior is attributed to the reactive aldehyde group. uni-halle.de

Substrate Specificity Profiling and Active Site Selectivity

The active site of POP has a preference for certain residues in the substrate. Studies on the substrate specificity of a related post-proline cleaving endopeptidase, ZIP, indicated a preference for bulky, hydrophobic residues like phenylalanine, methionine, and tyrosine after the proline residue, showing lower specificity for smaller or acidic residues such as alanine (B10760859), serine, and glutamic acid. The S1 specificity pocket of POP is a well-defined hydrophobic pocket that optimally accommodates a proline residue. researchgate.net The S2 pocket is also hydrophobic and can accommodate large hydrophobic and aromatic residues. researchgate.net The selectivity of inhibitors is highly dependent on the interactions within these pockets. For instance, while Z-Pro-prolinal is a potent inhibitor, extending the inhibitor towards the P3 and P4 positions did not improve its efficacy. uni-halle.de

Interactions with Other Proline-Specific Peptidases

The specificity of Z-PRO-ALA-OH and its analogues is not limited to POP. These compounds also interact with other proline-specific peptidases, such as Dipeptidyl Peptidase IV (DPP IV) and Aminopeptidase (B13392206) M (APM).

Inhibition of Dipeptidyl Peptidase IV (DPP IV)

DPP IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue in the penultimate position. acs.orgsigmaaldrich.com It plays a role in glucose homeostasis and immune function. sigmaaldrich.com

Fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics, which are analogues of dipeptides like Ala-Pro, have been shown to be potent inhibitors of DPP IV. pnas.orgnih.gov One diastereomeric pair, u-1 of (Z)-Ala-ψ[CF=C]-Pro, exhibited a Kᵢ of 188 nM, which was approximately 70-fold more potent than its diastereomer l-1 (Kᵢ = 14,400 nM). pnas.org These fluoroolefin isosteres are considered superior inhibitors to N-peptidyl-O-hydroxylamine derivatives of Ala-Pro due to their enhanced stability and inhibitory potency. pnas.orgnih.gov The (Z) double bond conformation is thought to effectively mimic the trans P₂-Pro amide bond of the natural substrates. pnas.org

Modulation of Aminopeptidase M (APM) Activity

Aminopeptidase M (APM), also known as Aminopeptidase N (APN) or CD13, is a zinc-dependent metalloprotease that removes single amino acids from the N-terminus of peptides. nih.govoup.com It is involved in various physiological processes, including the final hydrolysis of peptides. nih.gov While specific studies on the direct inhibition of APM by Z-PRO-ALA-OH are not extensively detailed in the provided context, the broader class of aminopeptidases can be modulated by various inhibitors. The activity and specificity of metallo-aminopeptidases can be regulated by metal cations. oup.com For instance, the presence of Co²⁺ or Ca²⁺ can modulate the catalytic activity and substrate specificity of certain bacterial aminopeptidases. oup.com The role of peptide-based inhibitors in modulating APM activity is an area of ongoing research, particularly in understanding the degradation of bioactive peptides in various tissues. nih.gov

Comparative Studies with Post-Proline Cleaving Enzyme and Dipeptidyl Aminopeptidase

The specificity of enzymes that interact with proline residues is a subject of detailed investigation. Two such enzymes, post-proline cleaving enzyme (PPCE) and dipeptidyl aminopeptidase IV (DPP-IV), exhibit distinct mechanisms and specificities, which can be understood by considering their interaction with substrates like Z-PRO-ALA-OH.

Post-proline cleaving enzyme, a serine endopeptidase, specifically hydrolyzes peptide bonds on the carboxyl side of proline residues within a peptide chain. researchgate.netencyclopedia.pub Its endopeptidase nature means it can cleave internal bonds, not just those at the termini. researchgate.net Conversely, post-proline dipeptidyl aminopeptidase (also known as dipeptidyl peptidase IV) is an exopeptidase that cleaves dipeptide units from the N-terminus of a polypeptide, but only if proline or alanine is the penultimate residue. researchgate.net

A comparative analysis highlights their fundamental differences. PPCE and DPP-IV, both isolated from lamb kidney, share an identical pH optimum of 7.8 but differ significantly in stability and molecular weight. researchgate.net PPCE has a molecular weight of approximately 115,000, while the exopeptidase is larger at 230,000. researchgate.net Furthermore, PPCE is more sensitive to denaturation by urea (B33335) than the more robust dipeptidyl aminopeptidase. researchgate.net

Their substrate specificity and inhibition profiles are also distinct. PPCE is effectively purified using affinity chromatography with columns like Z-Pro-D-Ala-poly(Lys)-Sepharose 4B, indicating a strong affinity for Z-Pro-Ala-like structures. researchgate.net Dipeptidyl aminopeptidase, however, shows no binding to such columns. researchgate.net The exopeptidase is competitively inhibited by dipeptides of the general structure X-Pro or X-Ala, where X is an amino acid. researchgate.net Time course studies confirm that PPCE acts as an endopeptidase, while dipeptidyl aminopeptidase sequentially removes dipeptide units from the N-terminus of substrates. researchgate.net

Analysis of Broader Enzymatic Modulations

Characterization of Binding and Inhibition of Thermolysin

Thermolysin, a thermostable zinc metalloprotease, has been a model enzyme for studying protease inhibition. pnas.org The compound Z-PRO-ALA-OH serves as a crucial precursor for synthesizing potent thermolysin inhibitors. tandfonline.com Specifically, it has been used in the synthesis of N-protected dipeptidyl cysteamides, which act as strong, reversible inhibitors of metalloproteinases. tandfonline.com

These synthesized inhibitors, such as Z-Pro-Ala-CA-SH (cysteamide), function as competitive inhibitors of thermolysin. tandfonline.com Their inhibitory mechanism involves two key interactions:

The coordination of the C-terminal thiolate group of the inhibitor to the catalytic zinc ion (Zn²⁺) at the active site. tandfonline.com

Subsite interactions of the peptide ligand within the enzyme's active site, mimicking the natural substrate binding. tandfonline.com

The N-terminal protecting group plays a significant role in the inhibitory potency. Research has shown that substituting the benzyloxycarbonyl (Z) group with an acetyl group can decrease the inhibition constant by approximately 25 times, highlighting the importance of the Z-group in binding interactions. tandfonline.com The strongest inhibition in one study was observed with Z-Pro-Leu-CA-SH, which yielded a Kᵢ value of 30 pM, demonstrating the high affinity achievable with these C-terminal thiol-peptides. tandfonline.com

Table 1: Inhibition of Thermolysin by Z-Aal-Aa2-CA-SH Analogues This table is based on data for related thiol-peptide inhibitors to illustrate structure-activity relationships.

CompoundInhibition Constant (Kᵢ)
Z-Pro-Leu-CA-SH30 pM
Ac-Ala-Ala-CA-SHData not specified, but inhibition is ~25x weaker than Z-protected equivalent

This approach, using substrate-like peptides with a C-terminal thiol group, has proven effective for designing tight-binding inhibitors for metalloproteinases like thermolysin. tandfonline.com

Role of Z-PRO-ALA-OH in Acid Carboxypeptidase Activity Studies

Z-PRO-ALA-OH and its analogues are valuable tools in the study of carboxypeptidases, particularly acid carboxypeptidases, which belong to the serine carboxypeptidase family. These enzymes cleave single amino acids from the C-terminus of peptides and proteins. tandfonline.com The presence of a proline residue in a substrate significantly influences the rate of hydrolysis.

Studies on various serine carboxypeptidases, such as those from Aspergillus niger, have shown that proline at the penultimate position (P1') of a substrate generally hinders hydrolysis. asm.orgnih.gov For instance, the hydrolysis of the substrate Z-Ala-Pro-OH by carboxypeptidase CPD-I from A. niger is exceptionally slow compared to substrates with other amino acids at that position. asm.org This makes compounds like Z-PRO-ALA-OH useful for probing the specificity of the S1' subsite of these enzymes. The slow release of the C-terminal alanine would be indicative of steric hindrance or unfavorable interactions caused by the adjacent proline residue.

Table 2: Comparative Hydrolysis of Z-Ala-X-OH Substrates by Aspergillus niger Carboxypeptidase I (CPD-I) This table illustrates the effect of the penultimate (P1') residue on hydrolysis rates, providing context for the expected reactivity of Z-PRO-ALA-OH.

Substrate (Z-Ala-X-OH)Relative Hydrolysis Rate (kcat/Km)
Z-Ala-Ile-OH7,090
Z-Ala-Phe-OH3,360
Z-Ala-Ala-OH490
Z-Ala-Pro-OH3

While many carboxypeptidases are inefficient at cleaving bonds adjacent to proline, some specialized enzymes are exceptions. A mutant carboxypeptidase Z from Absidia zychae was engineered to more efficiently hydrolyze C-terminal Pro-X bonds, demonstrating that the limitation can be overcome through protein engineering. nih.gov Therefore, Z-PRO-ALA-OH can serve as a differential substrate to distinguish between typical carboxypeptidases and those with specialized prolyl-cleaving activity.

Conformational Analysis and Peptidomimetic Design Principles Involving Z Pro Ala Oh

Conformational Characterization of Z-PRO-ALA-OH and Related Dipeptides

The three-dimensional structure of Z-PRO-ALA-OH and similar dipeptides is not static but rather a dynamic equilibrium of various conformations. Understanding these preferred shapes is crucial for predicting how they will influence the structure of larger peptides.

Application of Spectroscopic Techniques for Conformational Elucidation

A variety of spectroscopic methods are employed to study the conformational preferences of Z-PRO-ALA-OH in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution. For dipeptides like Z-PRO-ALA-OH, techniques such as the Nuclear Overhauser Effect (NOE) can establish the proximity of specific hydrogen atoms. scispace.com The observation of an NOE between the alpha-proton of proline and the amide proton of alanine (B10760859) can indicate the presence of a β-turn structure. scispace.com Furthermore, the chemical shifts of amide protons and their temperature dependence can provide insights into the presence and stability of intramolecular hydrogen bonds, which are key features of defined secondary structures. scispace.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right-circularly polarized light, which is sensitive to the chiral environment and secondary structure of peptides. The CD spectrum of a peptide can reveal the presence of characteristic structures like β-turns. For instance, a Type II β-turn is often characterized by two positive bands around 230 nm and 202 nm. nih.gov The shape and intensity of CD spectra can be influenced by the solvent, indicating conformational changes in different environments. nih.gov Studies on related Pro-Ala sequences have shown that the sign of the Cotton effect in the CD spectrum can be correlated with the helical arrangement of the peptide backbone. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the vibrational modes of molecules, particularly the amide I and amide II bands in peptides, which are sensitive to secondary structure. The positions of these bands can help distinguish between different types of secondary structures, such as β-turns and random coils. For example, specific frequencies in the amide I region can be indicative of the presence of a β-turn conformation. acs.org

X-ray Crystallographic Analysis of Peptidomimetics Containing Pro-Ala Motifs

Detailed X-ray diffraction studies on peptides containing Pro-Ala sequences have confirmed the propensity of this motif to adopt β-turn conformations. researchgate.netresearchgate.net These crystal structures provide atomic-level details of the bond angles, bond lengths, and the specific hydrogen bonding patterns that stabilize these turns. For instance, the crystal structure of a peptide containing a Pro-D-Ala sequence has been shown to adopt a Type II β-turn. nih.gov

Influence of Z-PRO-ALA-OH on Peptide Secondary Structure Formation

Induction and Stabilization of β-Turn Structures

The Pro-Ala sequence is a well-established and potent inducer of β-turns, which are compact, folded structures that reverse the direction of the polypeptide chain. mdpi.comnih.gov This turn-inducing capability is a direct consequence of the conformational constraints imposed by the proline residue. The rigid five-membered ring of proline restricts the possible values of the phi (φ) dihedral angle, naturally predisposing the peptide backbone to adopt a turn.

The combination of a proline residue at the i+1 position and an alanine residue at the i+2 position of a turn is particularly favorable for the formation of a stable β-turn. mdpi.com This is often stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3. nih.gov Spectroscopic and computational studies on peptidomimetics containing Pro-Ala sequences have consistently demonstrated their high propensity to form β-turns in solution. mdpi.comnih.gov

Impact of Chirality and Protecting Group Variations on Conformational Space

The stereochemistry of the amino acid residues and the nature of the N-terminal protecting group play a critical role in modulating the conformational preferences of Pro-Ala containing peptides.

Protecting Groups: The N-terminal protecting group, such as the benzyloxycarbonyl (Z) group in Z-PRO-ALA-OH, can also influence the conformational space. mdpi.com While the primary role of the Z-group is to prevent unwanted reactions during peptide synthesis, its size and electronic properties can affect the local conformation. masterorganicchemistry.commasterorganicchemistry.com Different protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can lead to subtle shifts in the conformational equilibrium of the peptide. mdpi.com For instance, in some homochiral Pro-Ala sequences, a bulkier protecting group like Boc can prevent the formation of certain hydrogen-bonded structures that are observed with a smaller acetyl group. mdpi.com

Principles of Peptidomimetic Design Utilizing Z-PRO-ALA-OH as a Building Block

Peptidomimetics are designed to mimic the biological activity of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov Z-PRO-ALA-OH and similar Pro-Ala motifs are valuable building blocks in peptidomimetic design due to their ability to induce specific, predictable secondary structures. nih.gov

The core principle behind using Z-PRO-ALA-OH in peptidomimetic design is to use it as a "turn-inducing scaffold." By incorporating this dipeptide into a larger sequence, medicinal chemists can constrain the conformational flexibility of the resulting molecule, forcing it to adopt a bioactive conformation that mimics a β-turn in a natural peptide. nih.gov This is particularly important for peptides whose biological activity depends on their ability to interact with receptors at surface-exposed turn regions. nih.gov

The design process often involves:

Identifying the key amino acid residues in a natural peptide that are responsible for its biological activity and are located in a β-turn.

Synthesizing a peptidomimetic where this turn region is replaced or stabilized by a Pro-Ala motif.

Systematically varying the chirality of the proline and alanine residues, as well as the nature of the protecting groups and flanking amino acids, to fine-tune the conformation and optimize biological activity.

Through this approach, Z-PRO-ALA-OH serves as a powerful tool for translating the structural information of natural peptides into the design of novel and more effective therapeutic agents.

Mimicking Bioactive Peptide Conformations for Functional Analogues

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. Key structural motifs, such as α-helices and β-turns, often form the basis of a peptide's ability to bind to receptors or enzyme active sites. nih.gov Peptidomimetics aim to reproduce these essential binding conformations, known as pharmacophores, within a more stable and often smaller molecular framework. diva-portal.orgwikipedia.org The creation of functional analogues—molecules that mimic the activity of a parent peptide—relies heavily on the ability to enforce these specific secondary structures.

The Z-PRO-ALA-OH dipeptide is particularly adept at inducing β-turn conformations. β-turns are structures where the peptide chain reverses its direction, a feature common on the surface of proteins and crucial for molecular recognition processes. researchgate.net The proline residue's cyclic side chain inherently restricts the peptide backbone's rotational freedom, particularly the phi (Φ) torsion angle, making it a natural promoter of turn structures. researchgate.net

Conformational studies of closely related Z-Pro-containing peptides provide detailed insight into the structural behavior of this moiety. X-ray crystallography of N-Z-L-Pro-D-Ala-OMe, an analogue of Z-PRO-ALA-OH, revealed that the urethane (B1682113) bond of the Z-group can adopt a cis conformation, a significant deviation from the typical trans peptide bond. iucr.org This, combined with the trans conformation of the Pro-Ala peptide bond, precisely defines the peptide's fold. iucr.org Furthermore, NMR studies on similar Z-Pro-containing peptides in solution have confirmed the existence of this cis/trans isomerism about the Z-Pro bond, indicating that this conformational feature is maintained in a dynamic environment. pnas.org

By incorporating the Z-PRO-ALA-OH unit, peptide chemists can introduce a well-defined β-turn into a synthetic peptide. This allows for the rational design of functional analogues that preserve the critical spatial arrangement of amino acid side chains from a larger, more flexible parent peptide, potentially leading to analogues with enhanced receptor affinity and specificity.

Table 1: Crystallographic Conformational Parameters for N-Z-L-Pro-D-Ala-OMe

This table presents key torsion angles from the crystal structure analysis of a Z-PRO-ALA-OH analogue, illustrating the defined conformation imposed by the Z-Pro moiety. Data sourced from Krause & Eggleston (1991). iucr.org

Torsion AngleDefinitionValue (°)Conformation
ω₀C₇-O₁-C₈-N₁6.0cis (Urethane Bond)
ω₁C₉-C₁₀-N₂-C₁₁170.8trans (Peptide Bond)
φ₁C₁₀-N₁-C₉-C₈-88.0-
ψ₁N₂-C₁₀-C₉-N₁151.3-

Molecular and Cellular Biological Mechanisms Unveiled by Z Pro Ala Oh Research Non Clinical Focus

Regulatory Mechanisms of Endogenous Bioactive Peptides (e.g., Neuropeptides)

Research utilizing Z-PRO-ALA-OH and related compounds has provided significant insights into the regulatory mechanisms of endogenous bioactive peptides, particularly neuropeptides. This is primarily through the study of prolyl oligopeptidase (POP), a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. tandfonline.comtandfonline.comnih.gov POP is responsible for the maturation and degradation of numerous neuropeptides and peptide hormones that are crucial for cognitive and physiological processes. tandfonline.comtandfonline.com

By acting as inhibitors of POP, compounds like Z-PRO-ALA-OH help elucidate the enzyme's role in controlling the levels of key neuropeptides. frontiersin.org Inhibition of POP can lead to an increase in the concentration of its substrates. frontiersin.org Notable neuropeptides regulated by POP activity include:

Substance P: Involved in pain transmission and neurogenic inflammation. tandfonline.com

Thyrotropin-releasing hormone (TRH): A mediator in the regulation of thyroid function and a neuromodulator in the central nervous system. tandfonline.com

Arginine-vasopressin (AVP): A hormone involved in social behavior, memory, and blood pressure regulation. tandfonline.com

Studies have shown that in certain conditions, POP inhibitors can restore declining levels of neuropeptides such as Substance P and TRH in the brain. nih.gov Therefore, Z-PRO-ALA-OH and analogous molecules are instrumental in exploring the delicate balance of neuropeptide metabolism and its impact on neural signaling pathways. frontiersin.org

Bioactive PeptideRole in the BodyLink to POP/Z-PRO-ALA-OH Research
Substance P Neurotransmitter, pain transmission, inflammation. novoprolabs.comPOP substrate; its levels can be modulated by POP inhibitors. tandfonline.com
Neurotensin Neurotransmitter, hormone, neuromodulator. amegroups.orgPOP substrate; its regulation is studied via POP inhibition.
Thyrotropin-releasing hormone (TRH) Regulates thyroid function, neuromodulator. nih.govPOP substrate; its levels can be influenced by POP inhibitors. tandfonline.com

Role in Protein Folding and Misfolding Process Investigations

Research has demonstrated that certain dipeptides can promote the proper folding of complex proteins. For instance, dipeptides with a hydrophobic C-terminal residue can assist in the in vitro folding of Major Histocompatibility Complex (MHC) class I molecules into a stable and peptide-receptive state. pnas.org This suggests that small peptide fragments can act as scaffolds or chaperones, guiding the protein into its correct three-dimensional shape.

Furthermore, dipeptides are used to probe the initial steps of protein aggregation, a hallmark of many neurodegenerative diseases. Understanding how these small peptide units interact and potentially initiate misfolding is crucial for deciphering the mechanisms of these pathologies. nih.gov The study of dipeptides like Z-PRO-ALA-OH helps researchers understand the forces and structural preferences that govern how proteins achieve their functional shapes and how these processes can go awry. nih.govresearchgate.net

Elucidation of Specific Biochemical Pathways and Protein-Protein Interactions

Z-PRO-ALA-OH and its analogues are utilized to dissect specific biochemical pathways, largely through their interaction with proline-specific peptidases.

Inflammatory Pathways: Enzymes such as prolyl carboxypeptidase (PRCP) and dipeptidyl peptidase II (DPPII) are involved in inflammatory diseases. frontiersin.org PRCP, which shares structural similarities with DPPII, preferentially cleaves peptides that have an alanine (B10760859) or proline residue in the penultimate position. frontiersin.org This makes the Pro-Ala motif, as found in Z-PRO-ALA-OH, a key structural element for investigating the role of these enzymes in inflammation.

Protein-Protein Interactions (PPIs): Dipeptide compositions are a significant factor influencing PPIs. nih.gov They can contain critical amino acid pairs that act as binding sites or influence the protein's conformation to facilitate or hinder interactions. nih.gov Specific dipeptides can be found in protein complexes, where they affect the activity of their protein partners. researchgate.netfrontiersin.org Synthetic peptides derived from protein scaffolds, such as the Z-domain, are used to create mimics that can target and inhibit specific PPIs, for example, those involving vascular endothelial growth factor (VEGF). nih.gov

Investigations into Insect Physiology and Oogenesis Modulation (e.g., Oostatic Hormone Analogues)

The Pro-Ala sequence is a key structural component in the study of insect reproductive physiology, specifically in the context of oostatic hormones. These hormones regulate egg development (oogenesis), often by inhibiting digestive enzymes and thereby limiting the amino acids needed for yolk protein production. google.com

A notable example is the Trypsin Modulating Oostatic Factor (TMOF), a decapeptide isolated from the mosquito Aedes aegypti with the sequence H-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-OH. nih.gov Research has focused on creating shorter, more active analogues of this hormone for potential use as biorational insecticides. nih.govresearchgate.net

One study detailed the synthesis of oostatic hormone analogues through the fragment condensation of Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH with other proline oligopeptides. nih.gov This highlights that a pentapeptide containing the Pro-Ala sequence is a crucial building block for these biologically active molecules. The resulting synthetic analogues, such as the tetrapeptide H-Tyr-Asp-Pro-Ala-OH and the pentapeptide H-Tyr-Asp-Pro-Ala-Pro-OH, have shown high oostatic activity in the flesh fly, Neobellieria bullata. researchgate.net These analogues were found to affect egg development, causing abnormal yolk deposition and resorption of egg chambers. nih.gov Thus, Z-PRO-ALA-OH serves as a representative structure for the dipeptide units essential for the synthesis and activity of these insect-specific regulatory molecules.

Oostatic Hormone AnalogueSequenceInvestigated Effect
Aea-TMOF H-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-OHInhibits trypsin biosynthesis in mosquitoes. nih.gov
Tetrapeptide Analogue H-Tyr-Asp-Pro-Ala-OHHigh oostatic activity in flesh fly. researchgate.net
Pentapeptide Analogue H-Tyr-Asp-Pro-Ala-Pro-OHHigh oostatic activity; causes abnormal yolk deposition in flesh fly. researchgate.netnih.gov

General Mechanisms of Enzyme Activity Modulation

Z-PRO-ALA-OH and related peptide derivatives are primarily studied for their ability to modulate the activity of proline-specific serine proteases, most notably prolyl oligopeptidase (POP). tandfonline.com These compounds typically act as competitive inhibitors, where they bind to the active site of the enzyme and prevent the natural substrate from binding. fishersci.pt

The inhibitory mechanism often involves the formation of a stable complex with the enzyme. For inhibitors containing a reactive group like an aldehyde (e.g., Z-Pro-prolinal), this can involve the formation of a covalent hemiacetal adduct with the catalytic serine residue in the enzyme's active site. nih.gov This adduct mimics the tetrahedral transition state of the normal enzyme-catalyzed reaction, leading to potent, often slow-binding, inhibition. nih.gov

Research with synthetic unnatural dipeptides has shown that the dipeptide structure itself is critical for this inhibition. A dipeptide containing a linked proline-piperidine structure was demonstrated to bind covalently to the active site of POP, indicating that the core dipeptide scaffold is key to recognition and inhibition. The N-terminal protecting group, such as the benzyloxycarbonyl (Z) group, often enhances binding affinity and stability, making compounds like Z-PRO-ALA-OH effective tools for studying enzyme mechanisms. fishersci.pt

Computational Modeling and Structural Biology Approaches in Z Pro Ala Oh Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. issaasphil.org This method is crucial for understanding the binding mode of peptide inhibitors like Z-PRO-ALA-OH and estimating their binding affinity. The process involves placing the ligand into the active site of a protein and using a scoring function to rank the potential binding poses based on their energetic favorability. unpatti.ac.idbioinformation.net

In studies of similar compounds, such as inhibitors targeting prolyl oligopeptidase (POP), docking simulations have been instrumental. plos.org For example, docking studies with the inhibitor Z-Pro-prolinal revealed specific interactions within the enzyme's active site. plos.org These simulations can identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. unpatti.ac.idresearchgate.net For Z-PRO-ALA-OH, docking simulations would be used to predict its binding pose within a target enzyme, such as a protease. The results would highlight which amino acid residues in the binding pocket interact with the benzyloxycarbonyl (Z), proline, and alanine (B10760859) moieties of the compound, providing a basis for understanding its inhibitory potential.

Table 1: Key Steps in Molecular Docking of a Peptide Ligand

StepDescriptionRelevance to Z-PRO-ALA-OH
1. Target Preparation The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB) and prepared by adding hydrogens and removing water molecules. ijpras.comresearchgate.netIdentifies the enzyme that Z-PRO-ALA-OH is predicted to inhibit.
2. Ligand Preparation A 3D structure of Z-PRO-ALA-OH is generated and its energy is minimized to find a low-energy conformation. researchgate.netresearchgate.netEnsures the ligand structure is energetically plausible before docking.
3. Grid Generation A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. bioinformation.netFocuses the computational search on the relevant binding region of the target.
4. Docking Simulation The ligand is flexibly docked into the defined grid box, and various conformations and orientations are sampled. issaasphil.orgPredicts the most likely binding mode of Z-PRO-ALA-OH.
5. Scoring & Analysis The resulting poses are scored based on binding energy, and the top-scoring poses are analyzed to identify key interactions. unpatti.ac.idbioinformation.netQuantifies the predicted binding affinity and identifies residues crucial for interaction.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like Z-PRO-ALA-OH, MD simulations provide insights into its conformational dynamics, structural stability, and interactions with its environment, such as a solvent or a protein binding site. mun.caresearchgate.net The simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a dynamic view of molecular behavior that complements static methods like docking. nih.gov

MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. issaasphil.org By simulating the complex in a realistic environment (e.g., in water at physiological temperature and pressure), researchers can observe whether the ligand remains stably bound in its predicted pose or if it undergoes significant conformational changes or even dissociates. nih.govfrontiersin.org Studies on other short peptides have used MD simulations to explore conformational preferences, the stability of secondary structures like helices and turns, and the influence of side chains on hydrogen bonding patterns. researchgate.netethz.ch These simulations can reveal the intrinsic flexibility of the peptide backbone and how it is influenced by the proline ring and other residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of Z-PRO-ALA-OH Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comasianpubs.org By analyzing a dataset of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. researchgate.net This methodology is invaluable for lead optimization in drug design. scispace.com

For Z-PRO-ALA-OH, a QSAR study would involve synthesizing and testing a series of derivatives with modifications at various positions (e.g., on the Z-group, the alanine side chain, or by replacing the proline or alanine with other amino acids). The biological activity, such as enzyme inhibition (IC50), would be measured for each derivative. Then, various molecular descriptors (e.g., physicochemical properties like logP, molecular weight, and electronic properties) are calculated for each molecule. scispace.com Statistical methods are used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov

Successful QSAR models for related compounds, such as other enzyme inhibitors, have helped identify the key structural features that enhance potency. scispace.comnih.gov Such a model for Z-PRO-ALA-OH derivatives could guide the design of more potent and selective inhibitors by predicting which structural modifications are most likely to improve activity. mdpi.com

In Silico Methods for Binding Site Identification and Characterization

When the binding site of a ligand on a target protein is unknown, in silico methods can be employed to identify and characterize potential pockets. tdx.cat These methods typically analyze the protein's surface to find cavities with suitable size, shape, and physicochemical properties for ligand binding. acs.org Techniques like blind docking, where the entire protein surface is searched, can identify potential binding sites, including allosteric sites that are distant from the enzyme's active site. issaasphil.orgnih.gov

Web servers and software tools can predict binding pockets based on geometric features or by comparing the target protein's structure to other proteins with known binding sites. ijpras.comnih.gov Once a potential binding site is identified, it can be characterized by analyzing its amino acid composition, hydrophobicity, and potential for hydrogen bonding. acs.org For instance, studies on prolyl oligopeptidase have characterized its active site, noting the importance of residues like Trp595 for stacking interactions and Tyr473 in the oxyanion hole. researchgate.net NMR spectroscopy can also be used in conjunction with computational methods to experimentally validate predicted binding sites by identifying which residues are perturbed upon ligand binding. nih.gov

Predictive Modeling of Enzymatic Inhibition Efficacy and Selectivity

Predicting the efficacy and selectivity of enzyme inhibitors is a primary goal of computational drug design. researchgate.net This involves building models that can accurately forecast an inhibitor's potency (e.g., its inhibition constant, Ki) and its ability to inhibit the target enzyme without affecting other, related enzymes. nih.govnih.gov

Computational approaches to predict inhibition efficacy often combine docking and MD simulations with free energy calculations. mdpi.com These methods provide a more accurate estimation of binding affinity than docking scores alone. For example, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to calculate the binding free energy of a ligand-protein complex from an MD trajectory. nih.gov

Predicting selectivity involves comparing the predicted binding affinity of a compound like Z-PRO-ALA-OH for its primary target versus its affinity for off-target proteins. plos.org Computational models, including machine learning and pharmacophore-based approaches, can be trained on data from diverse enzymes to predict inhibition profiles across multiple targets. researchgate.netuib.no For instance, models have been developed to predict the inhibition of various cytochrome P450 (CYP) isoforms, which is crucial for avoiding drug-drug interactions. researchgate.netuib.no Similar strategies could be applied to assess the selectivity of Z-PRO-ALA-OH and its derivatives, guiding the development of compounds with a lower risk of off-target effects. plos.org

Advanced Research Applications and Methodological Contributions of Z Pro Ala Oh

Utilization as a Key Building Block in Complex Peptide Synthesis

Z-PRO-ALA-OH serves as a crucial building block in the synthesis of peptides, a role underscored by its compatibility with various coupling reagents and methodologies. chemimpex.com The presence of the Z-group enhances its stability and solubility, making it an ideal candidate for constructing complex peptide sequences with specific biological activities. chemimpex.com This versatility is particularly valuable in drug discovery and development, where the precise assembly of amino acid sequences is paramount for achieving desired therapeutic effects. chemimpex.comchemimpex.com Both liquid-phase and solid-phase peptide synthesis (SPPS) techniques can employ Z-protected amino acids. bachem.com

Synthesis of Large Biologically Active Peptide Sequences (e.g., Somatostatin-28)

A notable application of Z-PRO-ALA-OH and its derivatives is in the total synthesis of large, biologically active peptides such as somatostatin-28. Somatostatin exists in two primary active forms, the 14-amino acid peptide somatostatin-14 and the 28-amino acid peptide somatostatin-28, which is an N-terminally extended version. nih.gov The synthesis of somatostatin-28 involves a strategic assembly of protected peptide fragments. karger.com

Application in Protease Activity Assays and Mechanistic Enzyme Studies

Z-PRO-ALA-OH and related peptide sequences are instrumental in the study of proteases, a diverse class of enzymes that catalyze the breakdown of proteins. These peptides can serve as substrates or precursors to inhibitors, enabling detailed investigations into enzyme activity and mechanism. frontiersin.org The cleavage of a peptide bond by a protease can be monitored using various detection methods, including those based on chromogenic or fluorogenic substrates. frontiersin.orgrndsystems.com

For instance, synthetic peptides are used to study the active site of proteases like α-lytic protease. nih.gov By comparing the kinetic parameters of a series of synthetic peptide substrates, researchers can map the enzyme's active site and understand the contributions of different subsites to substrate binding and catalysis. nih.gov The hydrolysis of the peptide bond is often monitored by measuring the release of a product, which can be quantified spectrophotometrically. pnas.org

Furthermore, Z-PRO-ALA-OH can be chemically modified to create potent and specific protease inhibitors. For example, it can serve as a precursor for the synthesis of Z-Ala-Pro-chloromethyl ketone (CMK), which has been shown to be an effective inhibitor of prolyl oligopeptidase. The conversion to the CMK derivative significantly enhances its inhibitory potency.

Development of Specialized Research Probes for Biochemical Pathway Analysis

Activity-based probes (ABPs) are powerful chemical tools used to profile the activity of enzymes within complex biological systems. stanford.edursc.org These probes typically consist of a reactive group (or "warhead") that forms a covalent bond with the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection. stanford.edu

Dipeptidyl phosphonates, for example, have been developed as highly selective ABPs for post-proline proteases like prolyl oligopeptidase (POP). nih.gov These probes have demonstrated high sensitivity, allowing for the detection of endogenous POP activity through methods like in-gel fluorescence scanning and mass spectrometry. nih.gov The design of such probes often involves modifying a known substrate or inhibitor sequence. For instance, a dipeptidyl probe could be synthesized based on the Pro-Ala sequence to target specific proteases.

The versatility of ABPs allows for their application in various contexts, from identifying enzyme-substrate interactions to screening for enzyme inhibitors. rsc.org Probes can be designed with different reporter tags, such as fluorophores or biotin, to enable visualization or affinity purification of the labeled enzymes. acs.org

Contribution to Fundamental Understanding of Enzyme Active Site Topography

The interaction between a substrate or inhibitor and an enzyme's active site provides crucial information about the enzyme's structure and function. acs.org Synthetic peptides like Z-PRO-ALA-OH and its analogues are invaluable tools for probing the topography of enzyme active sites. nih.govnih.gov

By systematically altering the amino acid sequence of a peptide substrate and measuring the resulting changes in kinetic parameters (kcat and Km), researchers can deduce the specific interactions that govern substrate recognition and catalysis. nih.gov For example, studies on α-lytic protease revealed an extended active site spanning at least six subsites. nih.gov Model building of a tetrapeptide, Ac-Pro-Ala-Pro-Ala-OH, within the active site of α-lytic protease, guided by its homology to another serine protease, allowed for a detailed examination of the S1 to S4 subsites. nih.gov

Such studies have highlighted significant differences in the active site topographies of seemingly related enzymes. For instance, while the S4 subsite is of primary importance for substrate binding in elastase, the S2 subsite plays a more critical role in α-lytic protease. nih.gov The ability to synthesize specific peptide sequences allows for the precise mapping of these interactions, contributing to a deeper understanding of enzyme specificity and mechanism. duke.edu

Future Research Directions and Emerging Paradigms in Z Pro Ala Oh Studies

Integration of Multi-Omics Data for Systems-Level Biological Understanding

Future investigations into Z-PRO-ALA-OH will increasingly rely on the integration of multi-omics data to build a comprehensive picture of its biological impact. This approach moves beyond single-endpoint assays to a systems-level analysis, combining data from various biomolecular levels. nih.govnih.gov

Peptidomics, the large-scale study of peptides, can be combined with genomics, transcriptomics, proteomics, and metabolomics to unravel the complex molecular interactions involving Z-PRO-ALA-OH. creative-proteomics.comresearchgate.net For instance, by exposing a cellular or tissue system to the dipeptide, researchers can simultaneously measure changes in gene expression (transcriptomics), protein abundance and post-translational modifications (proteomics), and metabolic pathways (metabolomics). nih.govresearchgate.net

This integrated analysis can reveal:

Novel Biological Pathways: Uncover previously unknown signaling or metabolic pathways modulated by Z-PRO-ALA-OH.

Biomarker Identification: Pinpoint specific genes, proteins, or metabolites whose changes upon exposure to the dipeptide could serve as biomarkers for its activity or for a particular disease state. nih.gov

Target Validation: By observing the downstream cascade of molecular changes, researchers can gain a more robust understanding of the dipeptide's primary molecular targets and off-target effects.

Publicly available multi-omics databases and platforms, such as the Omics Discovery Index (OmicsDI), provide powerful tools for analyzing and interpreting these complex datasets, enabling a more holistic understanding of how a simple dipeptide can influence a biological system. nih.govmixomics.org

Development of Novel High-Throughput Methodologies for Synthesis and Characterization

The exploration of Z-PRO-ALA-OH's full potential requires the ability to rapidly synthesize and test a wide array of its analogues. Advances in high-throughput (HTS) methodologies are making this possible, transforming a traditionally time-consuming process into an efficient, parallelized workflow. nih.govefficient-robotics.com

Future research will leverage automated solid-phase peptide synthesis (SPPS) to create large libraries of molecules based on the Z-PRO-ALA-OH scaffold. researchgate.net This allows for systematic modifications, such as substituting the proline or alanine (B10760859) residues with natural or unnatural amino acids, to probe structure-activity relationships. Workstations capable of producing tens of thousands of unique peptides per day are becoming more accessible, facilitating large-scale screening campaigns. efficient-robotics.com

Characterization of these extensive peptide libraries will be achieved through high-throughput analytical techniques. efficient-robotics.com Methods like electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry allow for the rapid determination of molecular weight and purity of synthetic peptides in minutes per sample. d-nb.info Furthermore, the integration of computational tools with HTS allows for the screening of virtual libraries, prioritizing the most promising candidates for physical synthesis and testing. arxiv.org This synergy of automated synthesis, rapid characterization, and computational pre-screening dramatically accelerates the discovery cycle for developing novel peptide-based compounds. gubra.dk

Advanced Exploration of Stereochemical Variants and Their Mechanistic Impact

The stereochemistry of Z-PRO-ALA-OH is a critical yet underexplored aspect that holds significant implications for its biological function. Proline is unique among the proteinogenic amino acids because the peptide bond preceding it (the Z-Pro bond in this case) has a relatively small energy difference between the cis and trans conformations. ethz.chcupnet.net While most peptide bonds strongly favor the trans state, the X-Pro bond can exist as a mixture of both isomers, a phenomenon that can act as a molecular switch in biological processes. ethz.chimrpress.com

Future research will focus on several key stereochemical aspects:

Diastereomers: The standard form of the dipeptide is composed of L-Proline and L-Alanine. Synthesizing and studying the other three diastereomers (L-Pro-D-Ala, D-Pro-L-Ala, and D-Pro-D-Ala) is a crucial next step. Comparing the biological activities of these four distinct stereoisomers can provide invaluable insights into the specific steric requirements of their molecular targets.

Proline Analogues: The incorporation of proline analogues with altered ring structures, such as pipecolic acid (a six-membered ring), can dramatically alter fragmentation patterns in mass spectrometry and, by extension, biological activity. acs.org Exploring these variants can further define the conformational constraints necessary for function.

By systematically synthesizing and analyzing these stereochemical variants, researchers can gain a much deeper mechanistic understanding of how Z-PRO-ALA-OH interacts with biological systems at an atomic level. nih.govresearchgate.net

Interdisciplinary Research Avenues at the Interface of Chemistry, Biology, and Computational Science

The future of Z-PRO-ALA-OH research lies in the convergence of multiple scientific disciplines. Tackling complex biological questions requires a team-based approach that integrates the strengths of chemistry, biology, and computational science. nih.govtandfonline.com

Chemistry: Synthetic organic chemists will continue to develop novel methods for creating Z-PRO-ALA-OH analogues, including those with specific stereochemistry, fluorescent labels, or other modifications for use as chemical probes. nih.gov Their expertise is foundational to creating the molecular tools needed for investigation.

Biology: Molecular and cellular biologists will use these tailored compounds in sophisticated assays to probe biological function. ethz.ch This includes studying protein-protein interactions, enzyme inhibition, and cellular signaling pathways in various disease models, from cancer to neurodegenerative disorders. imrpress.com

Computational Science: Computational chemists and bioinformaticians will use molecular modeling, molecular dynamics simulations, and machine learning algorithms to predict how Z-PRO-ALA-OH and its variants bind to protein targets. mdpi.comrsc.org These in silico approaches can rationalize experimental findings and guide the design of new analogues with improved properties, creating an efficient feedback loop with synthetic chemistry. gubra.dk

This synergistic relationship, where computational design informs chemical synthesis and biological testing generates data that refines computational models, represents the most powerful paradigm for advancing peptide science and unlocking the therapeutic potential of molecules like Z-PRO-ALA-OH. tandfonline.commdpi.com

Q & A

Q. What are the validated synthetic routes for Z-PRO-ALA-OH, and how can researchers optimize yield and purity?

  • Methodological Answer : Z-PRO-ALA-OH is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc/t-Bu protection strategies with coupling reagents like HBTU or HATU in DMF. Monitor reaction completion via Kaiser test or ninhydrin assay. Purification via reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile) is critical for isolating high-purity product (>95%) . Yield optimization requires adjusting stoichiometry (e.g., 3-fold excess of amino acid derivatives) and reaction time (30–60 minutes per coupling step). Characterization should include 1H^1H-NMR (confirming Pro and Ala backbone signals), LC-MS (m/z matching theoretical mass), and elemental analysis .

Q. How should researchers assess the stability of Z-PRO-ALA-OH under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating Z-PRO-ALA-OH in buffers (pH 2–9) at 25°C, 37°C, and 4°C. Analyze degradation kinetics via HPLC at intervals (0, 24, 48, 72 hours). Use a C18 column with UV detection at 220 nm. Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order kinetics. For pH-sensitive conditions, note precipitation or racemization risks, validated by circular dichroism (CD) spectroscopy or chiral HPLC .

Q. What analytical techniques are essential for confirming the identity and purity of Z-PRO-ALA-OH?

  • Methodological Answer :
  • Identity : Combine 1H^1H-NMR (amide proton signals at 7.5–8.5 ppm), 13C^{13}C-NMR (carbonyl carbons at 170–175 ppm), and high-resolution mass spectrometry (HRMS; ±5 ppm accuracy).
  • Purity : Use reverse-phase HPLC with dual-wavelength detection (214 nm for peptide bonds, 254 nm for protecting groups). Validate purity >95% via area-under-curve (AUC) analysis.
  • Chirality : Employ Marfey’s reagent derivatization followed by HPLC to confirm absence of D-amino acid contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Z-PRO-ALA-OH across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., buffer ionic strength, enzyme concentrations). To address this:
  • Standardize assays : Use identical enzyme batches (e.g., elastase or protease) and buffer systems (e.g., Tris-HCl pH 8.0 with 1 mM CaCl2_2).
  • Include controls : Negative (no substrate) and positive (known inhibitor) controls.
  • Statistical validation : Apply ANOVA or Student’s t-test to compare IC50_{50} values across studies. Report confidence intervals (95%) and effect sizes .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or systematic biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.